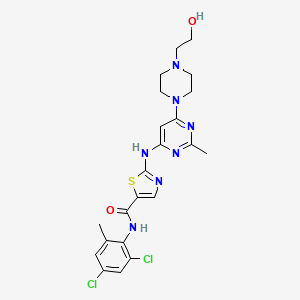
4-Chloro Dasatinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro Dasatinib is a derivative of Dasatinib, a potent tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. Dasatinib is known for its ability to inhibit multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, and ephrin receptors
Méthodes De Préparation
The synthesis of 4-Chloro Dasatinib involves several steps, starting with the preparation of key intermediates. One common method involves the reaction of 2-bromothiazole-5-formic acid with 2-methyl-4-amino-6-chloropyrimidine to form an intermediate compound. This intermediate undergoes further substitution reactions with 4-(2-acetoxyethyl)piperazine, followed by acyl chlorination and amidation reactions with 2-chloro-6-methylaniline. Finally, the acetyl group is removed through hydrolysis to yield this compound .
Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity. These methods often involve the use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents .
Analyse Des Réactions Chimiques
4-Chloro Dasatinib undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
4-Chloro Dasatinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of tyrosine kinase inhibitors and their interactions with various substrates.
Mécanisme D'action
4-Chloro Dasatinib exerts its effects by inhibiting multiple tyrosine kinases. It binds to the ATP-binding site of these kinases, preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts cellular signaling pathways involved in cell growth, proliferation, and survival . The primary molecular targets include BCR-ABL, SRC family kinases, c-KIT, and ephrin receptors .
Comparaison Avec Des Composés Similaires
4-Chloro Dasatinib is unique in its ability to inhibit a broad spectrum of tyrosine kinases at nanomolar concentrations. Similar compounds include:
Imatinib: The first tyrosine kinase inhibitor used clinically, primarily targeting BCR-ABL.
Nilotinib: A second-generation inhibitor with improved potency and selectivity for BCR-ABL.
Bosutinib: Another second-generation inhibitor targeting BCR-ABL and SRC family kinases
Compared to these compounds, this compound offers enhanced potency and a broader range of kinase inhibition, making it a valuable tool in both research and clinical settings .
Propriétés
Formule moléculaire |
C22H25Cl2N7O2S |
|---|---|
Poids moléculaire |
522.4 g/mol |
Nom IUPAC |
N-(2,4-dichloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H25Cl2N7O2S/c1-13-9-15(23)10-16(24)20(13)29-21(33)17-12-25-22(34-17)28-18-11-19(27-14(2)26-18)31-5-3-30(4-6-31)7-8-32/h9-12,32H,3-8H2,1-2H3,(H,29,33)(H,25,26,27,28) |
Clé InChI |
CORXIMSMLPZQNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-3-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)prop-2-enoic acid](/img/structure/B15282428.png)

![4-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15282440.png)


![3-methyl-N-{6-[(3-methylbutanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}butanamide](/img/structure/B15282460.png)
![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B15282462.png)

![3,7-Dimethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15282477.png)

![Methyl 5-({[(3-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate](/img/structure/B15282485.png)

